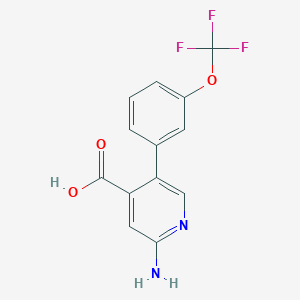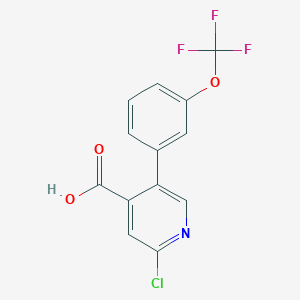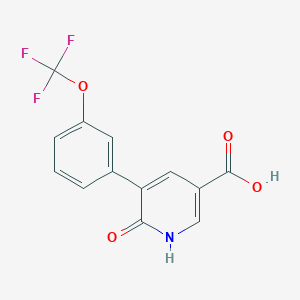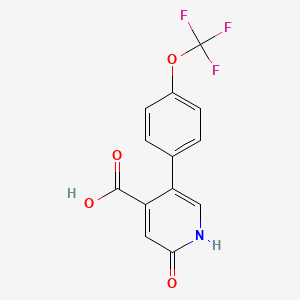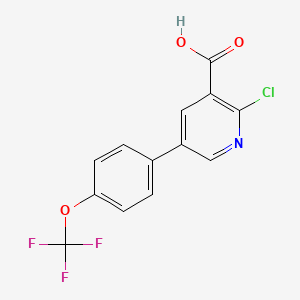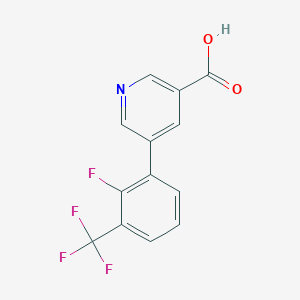
5-(2-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95%
Übersicht
Beschreibung
5-(2-Fluoro-3-trifluoromethylphenyl)nicotinic acid (FTPA) is a synthetic compound that is increasingly being studied for its potential applications in the scientific research field. It is a derivative of nicotinic acid, which is an important component of the Vitamin B3 family. FTPA has been studied for its ability to act as a ligand for a variety of receptors, thereby providing potential therapeutic and diagnostic applications.
Wirkmechanismus
The mechanism of action of 5-(2-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% is not fully understood, but it is believed to involve a number of different processes. It is thought to act as an agonist of the nicotinic acetylcholine receptor, which is involved in a variety of physiological processes, such as muscle contraction, memory formation, and learning. It is also believed to act as an antagonist of the serotonin receptor, which is involved in the regulation of mood, appetite, and sleep. Additionally, 5-(2-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% is thought to act as an agonist of the dopamine receptor, which is involved in the reward pathway and is associated with feelings of pleasure. Finally, 5-(2-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% is believed to act as an agonist of the opioid receptor, which is involved in pain modulation and is associated with feelings of euphoria.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% are not fully understood, but it is believed to have a number of different effects. It has been found to increase the activity of the nicotinic acetylcholine receptor, which is involved in a variety of physiological processes, such as muscle contraction, memory formation, and learning. Additionally, 5-(2-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% has been found to modulate the activity of the serotonin receptor, the dopamine receptor, and the opioid receptor, which are all involved in the regulation of mood, appetite, and sleep. Finally, 5-(2-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% has been found to have antioxidant and anti-inflammatory effects, which could potentially be beneficial in the treatment of a variety of diseases.
Vorteile Und Einschränkungen Für Laborexperimente
5-(2-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% has a number of advantages and limitations for lab experiments. One of the main advantages of 5-(2-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% is that it is relatively easy to synthesize and can be synthesized using a variety of methods. Additionally, 5-(2-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% has a number of potential applications in scientific research, including its ability to act as a ligand for a variety of receptors and its potential therapeutic applications. However, there are also a number of limitations to using 5-(2-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% in lab experiments. For example, 5-(2-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% is relatively expensive and can be difficult to obtain in large quantities. Additionally, 5-(2-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% is not always stable in solution and can degrade over time.
Zukünftige Richtungen
5-(2-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% has a number of potential future directions. One potential future direction is to further investigate its potential therapeutic applications. This could involve studying its ability to modulate the activity of the nicotinic acetylcholine receptor, the serotonin receptor, the dopamine receptor, and the opioid receptor. Additionally, 5-(2-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% could be studied for its potential antioxidant and anti-inflammatory effects, which could potentially be beneficial in the treatment of a variety of diseases. Finally, 5-(2-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% could be studied for its potential applications in drug delivery, as it has been found to be able to cross the blood-brain barrier.
Synthesemethoden
5-(2-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% can be synthesized using a variety of methods, including the Ullmann reaction, the Suzuki coupling reaction, and the Sonogashira coupling reaction. The Ullmann reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst. The Suzuki coupling reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. The Sonogashira coupling reaction involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a base. In all of these reactions, the aryl halide can be substituted with an appropriate substituent, such as a fluoro group, to generate 5-(2-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95%.
Wissenschaftliche Forschungsanwendungen
5-(2-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% has been studied for its potential applications in scientific research. It has been found to act as a ligand for a variety of receptors, including the nicotinic acetylcholine receptor, the serotonin receptor, the dopamine receptor, and the opioid receptor. This allows 5-(2-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% to be used as a tool to study the functions of these receptors and to potentially identify novel therapeutic targets. 5-(2-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% has also been found to act as an agonist of the nicotinic acetylcholine receptor, which is involved in a variety of physiological processes, such as muscle contraction, memory formation, and learning. This suggests that 5-(2-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% could be used to modulate the activity of this receptor, thereby providing potential therapeutic applications.
Eigenschaften
IUPAC Name |
5-[2-fluoro-3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F4NO2/c14-11-9(2-1-3-10(11)13(15,16)17)7-4-8(12(19)20)6-18-5-7/h1-6H,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVAJHNVWUMWVLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)C2=CC(=CN=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F4NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50688256 | |
| Record name | 5-[2-Fluoro-3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50688256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261901-69-2 | |
| Record name | 5-[2-Fluoro-3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50688256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[3-(Cyclopropylaminocarbonyl)phenyl]-6-hydroxynicotinic acid, 95%](/img/structure/B6393601.png)
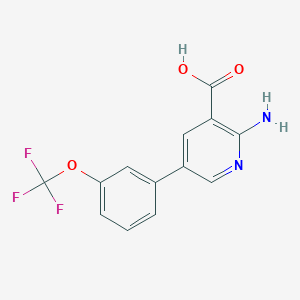
![5-[3-(Cyclopropylaminocarbonyl)phenyl]picolinic acid, 95%](/img/structure/B6393612.png)
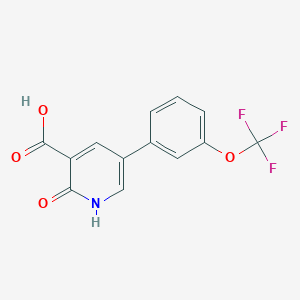
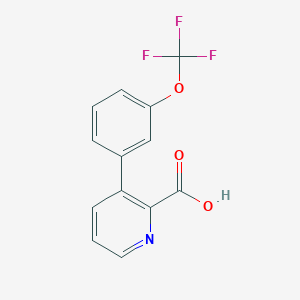
![2-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6393621.png)
